- Green preparation of cis-1,4-cyclohexanediol with high selectivity, China, , ,
Cas no 931-71-5 (cis-1,4-cyclohexanediol)
cis-1,4-cyclohexanediol structure
cis-1,4-cyclohexanediol Properties
Names and Identifiers
-
- cis-1,4-Cyclohexanediol
- cis-1,4-Dihydroxycyclohexane
- cis-4-cyclohexanediol
- 1,4-CYCLOHEXANEDIOL
- Cyclohexane-1,4-diol
- trans-1,4-Cyclohexanediol
- trans-Cyclohexane-1,4-diol
- CIS-CYCLOHEXANE-1,4-DIOL
- 1,4-Cyclohexanediol, trans-
- Quinitol
- 1,4-Cyclohexanediol, cis-
- trans-1,4-Dihydroxycyclohexane
- Hexahydrohydroquinone
- (1r,4r)-cyclohexane-1,4-diol
- VKONPUDBRVKQLM-OLQVQODUSA-N
- VKONPUDBRVKQLM-UHFFFAOYSA-N
- VKONPUDBRVKQLM-IZLXSQMJSA-N
- 1,4-cyclohexandiol
- Q
- cis-1,4-Cyclohexanediol (ACI)
- 1,4-Cyclohexanediol, (E)-
- SY040970
- NSC 5730
- AKOS006283462
- Q-200861
- C2319
- 1,4-Cyclohexanediol (Cis/Trans Mixture)
- SY099933
- DTXSID20871178
- CS-W005575
- CS-W007850
- SCHEMBL787503
- AB02551
- DB-003159
- DTXCID00818849
- 556-48-9
- EINECS 209-126-2
- J-700165
- Quinitol,c&t
- 71J
- NSC5651
- PB27420
- AS-50386
- NSC-5651
- DB-008704
- MFCD00001448
- 1,a4-aCyclohexanediol
- Q16912255
- NSC 5651
- TD8009
- AI3-06464
- (1s,4s)-cyclohexane-1,4-diol
- rac-(1s,4s)-cyclohexane-1,4-diol
- 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol
- 1,4-Cyclohexanediol, cis + trans
- MFCD00075462
- DTXSID60878843
- Z1178486717
- 1,4-Cyclohexanediol, (Z)-
- Q-201852
- SY001809
- 6995-79-5
- 1,4-Cyclohexanediol cis+trans
- 1,4-Cyclohexanediol, 99%
- CHEMBL3948618
- cis-4-hydroxy-cyclohexanol
- C2320
- DB-318939
- EINECS 213-240-8
- P10063
- NSC5730
- SCHEMBL275681
- Cyclohexane1,4diol
- AI3-52305
- SCHEMBL102859
- SCHEMBL28182
- (trans)-cyclohexane-1,4-diol
- AKOS015912876
- MFCD00063612
- DTXSID60883614
- NSC-5730
- NS00042681
- 1,4-Cyclohexanediol,c&t
- 1,4-Dihydroxycyclohexane
- AKOS006282972
- CS-0049754
- STR08594
- 931-71-5
- EN300-75448
- NS00080163
- +Expand
-
- MFCD00075462
- VKONPUDBRVKQLM-OLQVQODUSA-N
- 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2/t5-,6+
- O[C@@H]1CC[C@H](O)CC1
Computed Properties
- 116.08400
- 2
- 2
- 0
- 116.08373
- 8
- 54.9
- 0
- 0
- 0
- 0
- 0
- 1
- 0.2
- 40.5
Experimental Properties
- 0.28220
- 40.46000
- 1.526
- 150 ºC
- 108.0 to 114.0 deg-C
- 65 ºC
- 1.156
cis-1,4-cyclohexanediol Security Information
cis-1,4-cyclohexanediol Customs Data
- 2906199090
-
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
cis-1,4-cyclohexanediol Price
cis-1,4-cyclohexanediol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ; 10 h, -5 °C
Reference
- Process for preparation of cis-1,4-cyclohexanediol, China, , ,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
Reference
- Triphenylphosphine Reduction of Saturated EndoperoxidesOrganic Letters, 2009, 11(17), 3986-3989,
Synthetic Circuit 6
Reaction Conditions
Reference
- Molecular recognition. 15. Molecular recognition and stereoselectivity: geometrical requirements for the multiple hydrogen-bonding interaction of diols with a multidentate polyhydroxy macrocycleJournal of the American Chemical Society, 1991, 113(4), 1349-54,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation and formulation esters of dihydrolysergic acid as 5HT2 receptor antagonists, European Patent Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Ergoline derivatives for blocking 5-HT2 receptors, European Patent Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- An economical and convenient synthesis of 7-oxabicyclo[2.2.1]heptanePolymer, 1986, 27(9), 1441-2,
Synthetic Circuit 10
Reaction Conditions
Reference
- Selective oxidation of unsaturated hydrocarbons, France, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Chemical reactivity of singlet oxygen produced in the gas phase. III. Investigation in a heterogeneous gas-liquid system of the 1,4-addition to cyclohexadiene. Stereospecific synthesis of cis-1,4-cyclohexanediolBulletin de la Societe Chimique de France, 1976, 665, 665-6,
Synthetic Circuit 12
Reaction Conditions
Reference
- Aliphatic hydroxylation via oxygen rebound. Oxygen transfer catalyzed by ironJournal of the American Chemical Society, 1976, 98(3), 859-61,
Synthetic Circuit 13
Reaction Conditions
Reference
- Stereospecific aliphatic hydroxylation by an iron-based oxidantJournal of the American Chemical Society, 1974, 96(16), 5274-5,
Synthetic Circuit 14
Reaction Conditions
Reference
- Alcohols by reduction of aldehydes and ketones, Federal Republic of Germany, , ,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ; 2 h, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
Reference
- PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound, China, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Platinum , Rhodium , Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ; 49 h, 50 °C
Reference
- Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction MechanismJournal of the American Chemical Society, 2018, 140(36), 11325-11334,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Nickel aluminide Solvents: Water
Reference
- Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxideChemistry Express, 1993, 8(7), 495-8,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ; 6 h, 80 °C
Reference
- Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio, Japan, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700,
cis-1,4-cyclohexanediol Raw materials
- 4-hydroxycyclohexan-1-one
- 1,4-Dioxaspiro[4.5]decan-8-ol
- Tetrabromohydroquinone
- 1,4-Cyclohexanedione
- trans-1,4-cyclohexanediol
cis-1,4-cyclohexanediol Preparation Products
cis-1,4-cyclohexanediol Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:931-71-5)
XU NV SHI
15221998634
1986399151@qq.com
Shandong Dexin Fine Chemical Co., Ltd.
Audited Supplier
(CAS:931-71-5)
ZHANG WEN JIE
15553333686
643971@QQ.COM
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier
(CAS:931-71-5)
ZHU YU WEI
15172537016
1018283355@qq.com
cis-1,4-cyclohexanediol Related Literature
-
1. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
2. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
3. 75. Alicyclic glycols. Part II. Derivatives of cyclohexane-1 : 4-diolL. N. Owen,P. A. Robins J. Chem. Soc. 1949 320
-
4. Hydrogen transfer to quinones. Part 2.—Reactivities of alcohols, ethers and ketonesC. F. Wells Trans. Faraday Soc. 1961 57 1719
-
5. Highly enantioselective elimination of meso-compoundsHiroshi Kashihara,Hiroshi Suemune,Tetsuya Kawahara,Kiyoshi Sakai J. Chem. Soc. Perkin Trans. 1 1990 1663
-
Wolfgang Wach,Iris Fornefett,Christoph Buttersack,Klaus Buchholz Anal. Methods 2018 10 1817
-
Xianyuan Wu,Mario De bruyn,Julia Michaela Hulan,Henrique Brasil,Zhuohua Sun,Katalin Barta Green Chem. 2023 25 211
-
Damien J. Carter,Paolo Raiteri,Keith R. Barnard,Rhian Gielink,Mauro Mocerino,Brian W. Skelton,Jamila G. Vaughan,Mark I. Ogden,Andrew L. Rohl CrystEngComm 2017 19 2207
-
Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9
-
Teresa M. R. Maria,Mário T. S. Rosado,Melodia F. Oliveira,Suse S. Bebiano,Ricardo A. E. Castro,Ewa Juszyńska-Ga??zka,Manuela Ramos Silva,Jo?o Canotilho,M. Ermelinda S. Eusébio CrystEngComm 2019 21 3395
Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-71-5)cis-1,4-cyclohexanediol
99%/99%
5g/25g
321.0/1120.0